

Physical and chemical properties of Menthofuran-13C2

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Compound of Interest

Compound Name: Menthofuran-13C2

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Menthofuran-13C2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies for **Menthofuran-13C2**. This isotopically labeled analog of menthofuran serves as a critical tool in metabolism, pharmacokinetic, and toxicology studies.

Menthofuran, a monoterpene found in certain mint species, is a significant metabolite of (R)-(+)-pulegone.[1][2] Its 13C-labeled counterpart, **Menthofuran-13C2**, is an invaluable stable isotope-labeled internal standard for quantitative analysis in complex biological matrices. This guide synthesizes the available technical data on **Menthofuran-13C2**, offering a centralized resource for its application in scientific research.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Menthofuran and its 13C2 isotopologue are summarized below. These properties are essential for designing and interpreting experimental studies.



Property	Value (Menthofuran)	Value (Menthofuran- 13C2)	Source(s)
Molecular Formula	C10H14O	C ₈ ¹³ C ₂ H ₁₄ O	[3][4]
Molecular Weight	150.22 g/mol	152.20 g/mol	[3]
CAS Number	494-90-6	N/A	
Appearance	Clear, light yellow to bluish liquid	Liquid	-
Boiling Point	208 °C	Not available	-
Flash Point	75.56 °C	Not available	-
Solubility	Soluble in organic solvents like ethanol and ethyl acetate; limited solubility in water.	Soluble in n-Pentane.	-

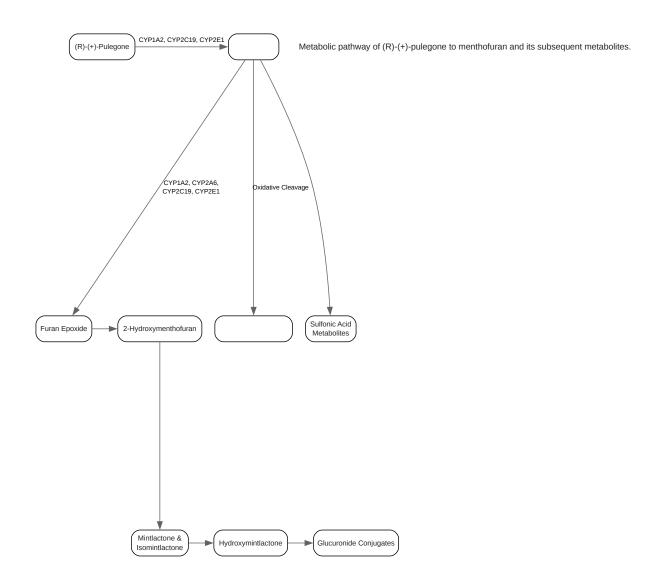
Metabolic Fate of Menthofuran: A Complex Pathway

Menthofuran is primarily known as a hepatotoxic metabolite of pulegone, a major component of pennyroyal oil. Its toxicity is linked to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathway of menthofuran is intricate, involving multiple enzymatic steps that lead to the formation of various downstream metabolites. Understanding this pathway is crucial for toxicological assessments and for developing strategies to mitigate its adverse effects.

The metabolism of pulegone to menthofuran is catalyzed by several CYP enzymes, including CYP1A2, CYP2C19, and CYP2E1. Menthofuran itself is further metabolized by these and other CYPs, such as CYP2A6. Key metabolic transformations include the formation of a furan epoxide, which can then be converted to mintlactone and isomintlactone via a 2-hydroxymenthofuran intermediate. Further oxidation can lead to the formation of a reactive y-ketoenal, which is considered a major contributor to the hepatotoxicity of menthofuran. Other



metabolic routes include the formation of sulfonic acid conjugates and various hydroxylated and glucuronidated products.



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Metabolic pathway of (R)-(+)-pulegone to menthofuran and its subsequent metabolites.



Experimental Protocols

Detailed experimental procedures are fundamental for the reliable synthesis and analysis of **Menthofuran-13C2**. The following sections outline generalized protocols based on established methodologies for menthofuran.

Synthesis of Menthofuran

A common synthetic route to menthofuran involves the cyclization of an appropriate precursor. One documented method utilizes the reaction of 5-methylcyclohexane-1,3-dione with allenyldimethylsulfonium bromide. Another approach involves a multi-step synthesis starting from isopulegol, which includes epoxidation, oxidation, and subsequent cyclization and dehydration to yield menthofuran. The synthesis of **Menthofuran-13C2** would necessitate the use of a 13C-labeled starting material in one of these synthetic schemes.

Analytical Methodology: GC-MS and NMR

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of **Menthofuran-13C2**.

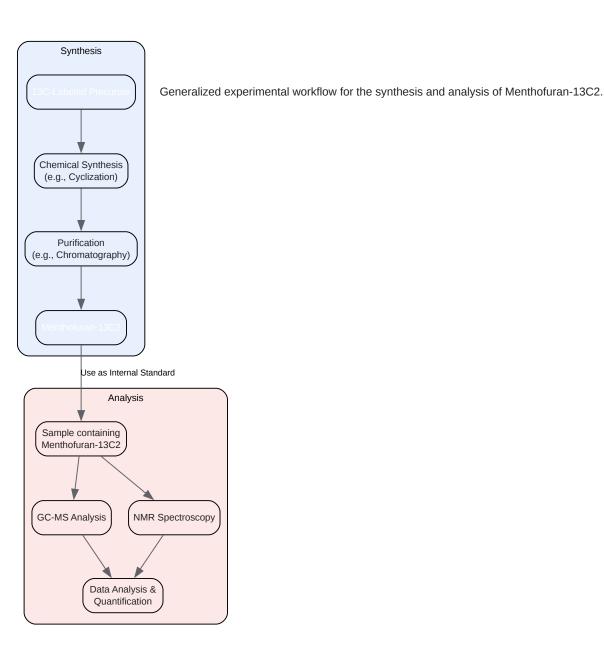
GC-MS Analysis: A typical GC-MS protocol for the analysis of menthofuran in a complex matrix, such as an essential oil, would involve the following:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- · Carrier Gas: Helium.
- Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240°C.
- Mass Spectrometer: Operated in electron ionization (EI) mode.

The identification of menthofuran is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. For **Menthofuran-13C2**, the mass spectrum will exhibit a molecular ion peak (M+) that is two mass units higher than that of unlabeled menthofuran.



NMR Spectroscopy: Proton (¹H) NMR spectroscopy is also a valuable tool for the structural characterization of menthofuran. Specific signals in the ¹H-NMR spectrum can be used as markers for its identification. For menthofuran, characteristic signals have been reported at approximately 2.6-2.7 ppm and 7 ppm. In the 13C-NMR spectrum of **Menthofuran-13C2**, the signals corresponding to the 13C-labeled carbon atoms will be significantly enhanced.





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Generalized experimental workflow for the synthesis and analysis of **Menthofuran-13C2**.

In conclusion, **Menthofuran-13C2** is an essential tool for researchers in the fields of drug metabolism, toxicology, and analytical chemistry. Its use as an internal standard allows for accurate quantification of menthofuran in biological and other complex samples. A thorough understanding of its physical and chemical properties, as well as its metabolic fate, is critical for its effective application in scientific research.

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